1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832363
InChI: InChI=1S/C10H7BrClF3OS/c1-5(16)8(11)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-4,8H,1H3
SMILES:
Molecular Formula: C10H7BrClF3OS
Molecular Weight: 347.58 g/mol

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18832363

Molecular Formula: C10H7BrClF3OS

Molecular Weight: 347.58 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C10H7BrClF3OS
Molecular Weight 347.58 g/mol
IUPAC Name 1-bromo-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7BrClF3OS/c1-5(16)8(11)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-4,8H,1H3
Standard InChI Key OGNAUPKPKUXIRI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Br

Introduction

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by its unique functional groups, including bromine, chlorine, and a trifluoromethylthio substituent. This compound falls under the category of halogenated organic compounds, which are significant in various chemical applications, particularly in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves bromination reactions. A common method includes the bromination of 3-chloro-2-(trifluoromethylthio)acetophenone using bromine in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions.

Chemical Reactions

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

  • Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action and Biological Activity

The mechanism of action for 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets such as enzymes or receptors. The presence of bromine and chlorine enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its potential biological effects.

Applications and Future Research Directions

Given its unique structure and reactivity, 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a valuable compound for further research in medicinal chemistry and agrochemicals. Its potential applications include the development of new pharmaceuticals or pesticides, where its ability to interact with biological targets could be leveraged to create effective therapeutic or pest control agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator